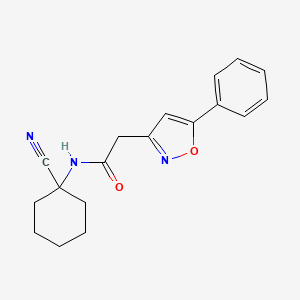
N-(1-cyanocyclohexyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, commonly known as CX717, is a novel compound that has shown promising results in scientific research. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX717 has been found to enhance cognitive function, memory, and learning ability in preclinical studies.
Mécanisme D'action
The mechanism of action of CX717 involves the positive modulation of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain, and their activation is essential for learning and memory processes. CX717 binds to a specific site on the AMPA receptor, which enhances the receptor's response to glutamate, the primary neurotransmitter in the brain. This results in increased synaptic plasticity, which is essential for learning and memory processes.
Biochemical and Physiological Effects:
CX717 has been found to have several biochemical and physiological effects in preclinical studies. It increases the release of acetylcholine, a neurotransmitter that is essential for cognitive function. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. CX717 has been found to improve the performance of animals in cognitive tasks such as the Morris water maze and the radial arm maze.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CX717 is its ability to enhance cognitive function and memory in preclinical studies. It has also been found to have a good safety profile and low toxicity in animal models. However, CX717 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer orally. It also has a short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several future directions for the study of CX717. One area of research is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors in the brain. Another direction is the investigation of the long-term effects of CX717 on cognitive function and memory. The use of CX717 in combination with other cognitive enhancers such as nootropics and cholinesterase inhibitors is also a promising area of research. Finally, the translation of preclinical findings to clinical trials in humans is an important future direction for the study of CX717.
Méthodes De Synthèse
The synthesis method of CX717 involves the reaction between 1-cyanocyclohexylamine and 5-phenyl-3-chloro-2-oxazoline in the presence of a base, followed by the reaction with ethyl chloroacetate. The resulting compound is then hydrolyzed to obtain CX717. The purity of CX717 can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
CX717 has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Preclinical studies have shown that CX717 can improve cognitive function, memory, and learning ability in animal models. In addition, CX717 has been found to enhance the effects of other cognitive enhancers such as piracetam and aniracetam.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c19-13-18(9-5-2-6-10-18)20-17(22)12-15-11-16(23-21-15)14-7-3-1-4-8-14/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEPNDHBNVXGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2422983.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2422984.png)
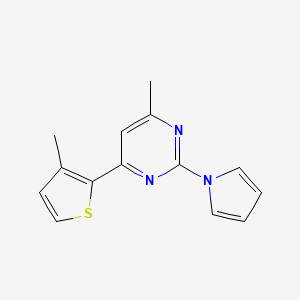

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide](/img/structure/B2422990.png)
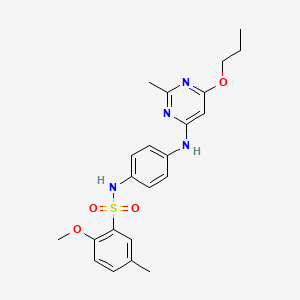

![3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2422999.png)
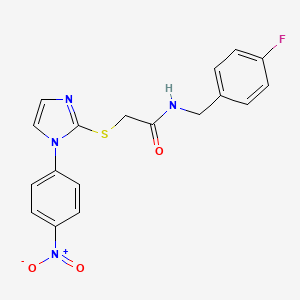
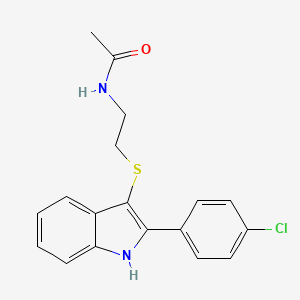
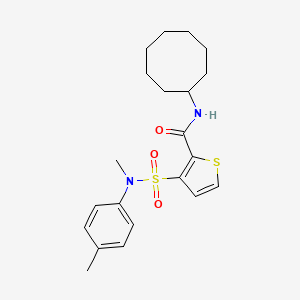
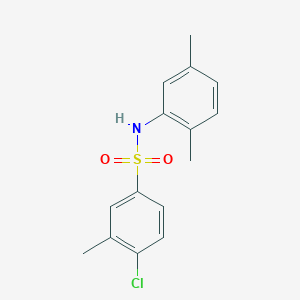
![2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2423005.png)